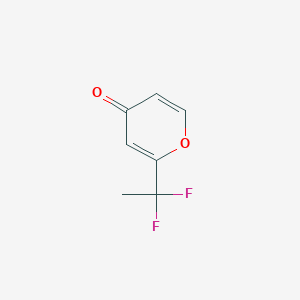
(R)-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,3-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes.
Medicine
In medicinal chemistry, ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in various industries, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(2,3-Difluorophenyl)pyrrolidine
- ®-3-(2,4-Difluorophenyl)pyrrolidinehydrochloride
- ®-3-(3,4-Difluorophenyl)pyrrolidinehydrochloride
Uniqueness
®-3-(2,3-Difluorophenyl)pyrrolidinehydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H12ClF2N |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
(3R)-3-(2,3-difluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H/t7-;/m0./s1 |
Clé InChI |
AGTSJGLGAUMUGZ-FJXQXJEOSA-N |
SMILES isomérique |
C1CNC[C@H]1C2=C(C(=CC=C2)F)F.Cl |
SMILES canonique |
C1CNCC1C2=C(C(=CC=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)












